NNMT Biochemical Affinity: Compound 5b Ki Compared with Patent Analogs 5c and 5m
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine (Compound 5b) demonstrates a Ki of 650 nM against full-length recombinant human NNMT [1]. In the same patent series, Compound 5c (BDBM50627708) and Compound 5m (BDBM712795) show IC₅₀ values of 110 nM and 30 nM, respectively, in a fluorescence polarization (FP)-based NNMT assay [REFS-2, REFS-3]. The approximately 6- to 22-fold lower biochemical potency of Compound 5b makes it a valuable tool for structure-activity relationship (SAR) studies probing the contribution of the azetidine N-methyl substituent to binding energy.
| Evidence Dimension | NNMT inhibitory constant (Ki) or half-maximal inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | Ki = 650 nM (full-length recombinant human NNMT, E. coli expressed) [1] |
| Comparator Or Baseline | Compound 5c: IC₅₀ = 110 nM [2]; Compound 5m: IC₅₀ = 30 nM [3] |
| Quantified Difference | 5b is 5.9-fold less potent than 5c (650 vs. 110 nM) and 21.7-fold less potent than 5m (650 vs. 30 nM) |
| Conditions | Full-length recombinant human NNMT; BindingDB curated data. Compound 5b measured by Ki; Compounds 5c and 5m measured by IC₅₀ in FP-based competition assay. |
Why This Matters
The moderate potency of Compound 5b allows researchers to detect potency shifts from small structural modifications, making it an informative starting point for medicinal chemistry optimization.
- [1] BindingDB entry BDBM50627707 (CHEMBL5426689). Ki = 650 nM. US20250017936, Compound 5b. View Source
- [2] BindingDB entry BDBM50627708 (CHEMBL5424430). IC₅₀ = 110 nM. US20250017936, Compound 5c. View Source
- [3] BindingDB entry BDBM712795. IC₅₀ = 30 nM. US20250017936, Compound 5m. View Source
